molecular formula C11H14ClNO3S B10962490 4-[(3-Chloro-2-methylphenyl)sulfonyl]morpholine

4-[(3-Chloro-2-methylphenyl)sulfonyl]morpholine

Cat. No.: B10962490
M. Wt: 275.75 g/mol
InChI Key: PWBGTLCLMBIKPG-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenyl morpholino sulfone is a chemical compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as agrochemicals, pharmaceuticals, and polymers . This compound is characterized by the presence of a chloro group, a methyl group, and a morpholino sulfone moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methylphenyl morpholino sulfone can be achieved through various methods. One common approach involves the sulfonylation of 3-chloro-2-methylphenol with morpholine in the presence of a suitable sulfonylating agent. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylphenyl morpholino sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while nucleophilic substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-2-methylphenyl morpholino sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-methylphenyl morpholino sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring. This can affect the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methylphenyl morpholino sulfone is unique due to the presence of the morpholino sulfone moiety, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

4-(3-chloro-2-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H14ClNO3S/c1-9-10(12)3-2-4-11(9)17(14,15)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3

InChI Key

PWBGTLCLMBIKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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